molecular formula C22H23F2N3O4S2 B2868508 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 905695-65-0

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2868508
CAS No.: 905695-65-0
M. Wt: 495.56
InChI Key: XAOLJEBGGTXUAV-YYDJUVGSSA-N
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Description

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23F2N3O4S2 and its molecular weight is 495.56. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O4S2/c1-4-27-20-18(24)9-16(23)10-19(20)32-22(27)25-21(28)15-5-7-17(8-6-15)33(29,30)26-11-13(2)31-14(3)12-26/h5-10,13-14H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOLJEBGGTXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C26H35N3O6S
Molecular Weight: 549.7 g/mol
IUPAC Name: this compound

The compound features a morpholine sulfonyl group and a difluorobenzo[d]thiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds derived from similar structures have shown moderate to high antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds often range from 62.5 µg/mL to 125 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: The antifungal efficacy of related compounds has been documented, with some derivatives demonstrating notable activity against Candida albicans. For example, a related compound showed an MIC value of 62.5 µg/mL against this pathogen .

Antiviral Activity

The potential antiviral properties of this compound are particularly noteworthy. Research has demonstrated that derivatives of thiazolidine and similar structures possess significant antiviral activities:

  • Zika Virus Inhibition: In a study involving thiazolidine derivatives, certain compounds exhibited IC50 values less than 5 μM against the Zika virus. These findings suggest that modifications to the thiazolidine structure can lead to enhanced antiviral activity .
  • Mechanistic Insights: Molecular docking studies have indicated that these compounds can effectively bind to viral proteins, disrupting their function and preventing viral replication .

Anticancer Activity

The anticancer potential of morpholine-containing compounds has been explored in several studies:

  • Cell Line Studies: Various derivatives have been tested on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that some compounds induce apoptosis in these cells through mechanisms involving cell cycle arrest and caspase activation .
  • Synergistic Effects: Combinations of these compounds with standard chemotherapeutics have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Synthesis and Evaluation: A recent synthesis of Schiff bases derived from morpholine structures demonstrated promising antibacterial and antifungal activity, reinforcing the importance of structural modifications in enhancing biological efficacy .
  • Cytotoxicity Assessment: Investigations into the cytotoxic effects of related molecules revealed varying degrees of toxicity across different cell lines, emphasizing the need for careful evaluation in drug development processes .

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